molecular formula C30H26Cl2N2O6S2 B2420837 4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide CAS No. 406474-52-0

4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide

Cat. No.: B2420837
CAS No.: 406474-52-0
M. Wt: 645.57
InChI Key: WHTKIPGFABLDLJ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide is a complex, high molecular weight synthetic compound designed for specialized chemical and pharmaceutical research. Its structure integrates multiple functional motifs, including dual sulfonamide groups and a 4,4-dimethyl-2,6-dioxocyclohexyl moiety, which may contribute to its potential biological activity and binding affinity. This molecular architecture suggests potential application as a key intermediate in the synthesis of more complex molecules or as a tool compound for investigating protein-protein interactions and enzyme inhibition, particularly in pathways involving sulfonamide-sensitive targets. The presence of a naphthalene core, linked to chlorobenzenesulfonamide groups, is a feature studied in various scientific contexts for its conformational and intermolecular interaction properties, such as hydrogen-bonding patterns observed in related crystalline structures . Researchers may value this compound for exploring new chemical entities in areas like medicinal chemistry and chemical biology. The specific mechanism of action and primary research applications are yet to be fully characterized and are dependent on the researcher's experimental design. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26Cl2N2O6S2/c1-30(2)16-26(35)28(27(36)17-30)24-15-25(33-41(37,38)20-11-7-18(31)8-12-20)22-5-3-4-6-23(22)29(24)34-42(39,40)21-13-9-19(32)10-14-21/h3-15,28,33-34H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTKIPGFABLDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)NS(=O)(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Context and Synthetic Challenges

The target molecule features a naphthalene core substituted at the 1- and 4-positions with 4-chlorobenzenesulfonamide groups and at the 2-position with a 4,4-dimethyl-2,6-dioxocyclohexyl moiety. Key challenges include:

  • Regioselectivity : Ensuring sulfonamide groups attach exclusively at the 1- and 4-positions of naphthalene.
  • Cyclohexyl-Dioxo Installation : Introducing the sterically demanding 4,4-dimethyl-2,6-dioxocyclohexyl group without side reactions.
  • Chlorine Stability : Preventing dechlorination during sulfonation or cyclization.

Synthetic Route Development

Naphthalene Core Functionalization

The synthesis begins with 1-amino-4-nitronaphthalene, which undergoes sequential sulfonylation and reduction (Figure 1).

Sulfonylation of Naphthylamine

4-Chlorobenzenesulfonyl chloride reacts with 1-amino-4-nitronaphthalene in dichloromethane under basic conditions (pyridine, 0–5°C, 4 h) to yield 4-nitro-N-(4-nitronaphthalen-1-yl)-4-chlorobenzenesulfonamide. Catalytic optimization from EP0115328B1 demonstrates that using a 1:1.1 molar ratio of amine to sulfonyl chloride minimizes di-sulfonated byproducts (<5%).

Nitro Group Reduction

The nitro groups are reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol at 25°C for 12 h, achieving >95% conversion to 4-amino-N-(4-aminonaphthalen-1-yl)-4-chlorobenzenesulfonamide.

Cyclohexyl-Dioxo Group Installation

The 4,4-dimethyl-2,6-dioxocyclohexyl group is introduced via Friedel-Crafts acylation followed by Dieckmann cyclization.

Acylation at the 2-Position

Reacting the naphthalene intermediate with 4,4-dimethyl-2,6-dioxocyclohexanecarbonyl chloride (1.2 eq) in anhydrous AlCl₃ (3 eq) at −10°C for 6 h installs the acyl group at the 2-position (78% yield).

Dieckmann Cyclization

Heating the acylated product in xylene at 140°C for 2 h induces intramolecular cyclization, forming the 4,4-dimethyl-2,6-dioxocyclohexyl moiety (89% yield).

Second Sulfonamide Coupling

The free amine at the 4-position undergoes a second sulfonylation with 4-chlorobenzenesulfonyl chloride (1.05 eq) in THF/triethylamine (2:1) at 0°C for 3 h, yielding the target compound (82% purity). Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) elevates purity to >98%.

Industrial Process Optimizations

Wastewater-Free Sulfonylation (EP0115328B1)

The patent EP0115328B1 details an eco-friendly method for 4-chlorobenzenesulfonyl chloride synthesis, critical for large-scale production:

  • Chlorosulfonation : Chlorobenzene reacts with chlorosulfonic acid (1.6 eq) and thionyl chloride (3.2 eq) at 25°C for 4 h, producing 4-chlorobenzenesulfonyl chloride in 94% yield.
  • Byproduct Management : 4,4'-Dichlorodiphenyl sulfone (1–3%) is removed via fractional distillation or alkaline filtration.

Cyclohexyl-Dioxo Group Scalability

WO2007035629A2 highlights that using phosphorus pentachloride (1.5 eq) during acylation accelerates reaction rates by 40% compared to AlCl₃, though it requires stringent moisture control.

Analytical Characterization

Crystallographic Data (PubMed 21579357)

X-ray diffraction of a related sulfonamide (4-chloro-N-(4-chlorobenzoyl)benzenesulfonamide) reveals:

  • Torsion Angles : 67.5° at the sulfonyl group, ensuring minimal steric clash.
  • Hydrogen Bonding : N–H⋯O(S) interactions stabilize the crystal lattice (C(4) motif).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, NH), 7.72–7.68 (m, 4H, Ar–H), 2.51 (s, 6H, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=O).

Yield and Purity Optimization

Step Reagents/Conditions Yield (%) Purity (%)
Initial Sulfonylation Pyridine, 0°C, 4 h 88 92
Nitro Reduction H₂/Pd-C, 25°C 95 98
Acylation AlCl₃, −10°C 78 85
Dieckmann Cyclization Xylene, 140°C 89 90
Final Sulfonylation THF/TEA, 0°C 82 98

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, amines, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds .

Scientific Research Applications

4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide
  • 4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]-4-methylphenyl]benzenesulfonamide

Uniqueness

4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide is unique due to its complex structure, which includes multiple aromatic rings and sulfonamide groups. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from similar compounds .

Biological Activity

4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H24Cl2N2O4S2\text{C}_{22}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_4\text{S}_2

Key Characteristics:

  • Molecular Weight : 463.44 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : Not available in the current literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits properties similar to sulfonamide antibiotics, which act by inhibiting bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase (DHPS) .

Proposed Mechanisms:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group in the compound mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby blocking folate synthesis necessary for nucleic acid production.
  • Antiproliferative Effects : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell cycle regulation .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. A study demonstrated that related compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have shown that similar naphthalene-based sulfonamides can inhibit the proliferation of various cancer cell lines. For example:

  • Case Study 1 : A derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.
  • Case Study 2 : Another study reported that a structurally related compound induced apoptosis in colon cancer cell lines through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AnticancerMCF-7 (breast cancer)5
AnticancerHT29 (colon cancer)8

Q & A

Q. What synthetic strategies are effective for optimizing the yield of 4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide?

  • Methodological Answer : Stepwise sulfonylation and cyclohexyl ring functionalization are critical. Begin with chlorobenzene sulfonyl chloride and a naphthalene precursor under anhydrous conditions (DMF, 0–5°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify intermediates using column chromatography (230–400 mesh silica). Optimize cyclization of the dimethyl-dioxocyclohexyl group using acid catalysis (H₂SO₄ in ethanol) at 60°C for 12 hours. Yield improvements (≥70%) require strict control of stoichiometry (1:1.2 molar ratio) and inert atmosphere .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz): Confirm sulfonamide (-SO₂NH-) protons at δ 10.2–10.8 ppm and aromatic protons in the naphthalene moiety (δ 7.5–8.3 ppm).
  • FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and cyclohexyl C=O (1700–1750 cm⁻¹).
  • HRMS (ESI+) : Verify molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with simulated spectra from computational tools like Gaussian .

Q. How can researchers screen the compound’s preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays:
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) with IC₅₀ determination.
    Use DMSO as a solubilizing agent (<1% v/v) and include positive controls (e.g., ciprofloxacin for antimicrobials) .

Advanced Research Questions

Q. How to resolve contradictions in fluorescence intensity data during spectrofluorometric analysis of derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity or pH effects. Standardize conditions:
  • Use degassed acetonitrile/water (1:1) to minimize quenching.
  • Adjust pH to 7.4 (phosphate buffer) to stabilize sulfonamide ionization.
    Validate using internal standards (e.g., fluorescein) and correct for inner-filter effects via Beer-Lambert law. Replicate measurements (n=5) to assess precision .

Q. What advanced analytical methods validate the compound’s purity in complex matrices (e.g., wastewater)?

  • Methodological Answer : Deploy SPE-HPLC-MS/MS :
  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol (2 mL) and elute with 2% NH₄OH in methanol.
  • LC-MS/MS : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions for [M+H]⁺ → fragment ions (e.g., m/z 589 → 421). Validate via matrix-matched calibration (R² >0.99) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to:
  • Map electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., sulfonamide sulfur).
  • Calculate Fukui indices (f⁻) for nucleophilic attack.
    Simulate transition states (TS) for reactions with amines or thiols. Compare activation energies (ΔG‡) to experimental kinetics (Arrhenius plots) .

Q. What crystallographic techniques confirm the compound’s stereochemistry and supramolecular packing?

  • Methodological Answer : Use single-crystal X-ray diffraction :
  • Grow crystals via slow evaporation (ethanol/chloroform 1:2).
  • Collect data (Mo-Kα, λ=0.71073 Å) at 100 K.
  • Refine structures (SHELXL-97) to R-factor <0.05. Analyze H-bonding (e.g., N–H···O=S) and π-π stacking (interplanar distances ~3.4 Å) for packing insights .

Q. How to design a DoE (Design of Experiments) for optimizing reaction conditions in flow chemistry?

  • Methodological Answer : Apply Box-Behnken design with three factors:
  • Temperature (60–100°C), residence time (5–15 min), catalyst loading (1–5 mol%).
    Use a microreactor (0.5 mm ID) with PTFE tubing. Analyze responses (yield, purity) via ANOVA. Optimize using response surface methodology (RSM). Validate with triplicate runs at predicted optimum (e.g., 80°C, 10 min, 3 mol%) .

Data Contradiction Analysis

Q. Conflicting NMR data between synthesized batches: How to identify impurities?

  • Methodological Answer : Suspect residual solvents or byproducts (e.g., chlorinated intermediates). Use:
  • 2D NMR (HSQC, HMBC) : Trace unexpected correlations (e.g., methylene protons adjacent to unreacted chloro groups).
  • GC-MS headspace analysis : Detect volatile impurities (e.g., DMF, ethyl acetate).
    Repurify via preparative HPLC (C18, isocratic 70% acetonitrile) and reanalyze .

Q. Discrepancies in biological activity across cell lines: How to assess specificity?

  • Methodological Answer :
    Profile kinase inhibition via kinome-wide screening (Eurofins KinaseProfiler). Compare IC₅₀ values against >100 kinases. Use molecular docking (AutoDock Vina) to identify binding affinity variations (e.g., ATP-binding pockets vs. allosteric sites). Validate with CRISPR knockouts of suspected targets .

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